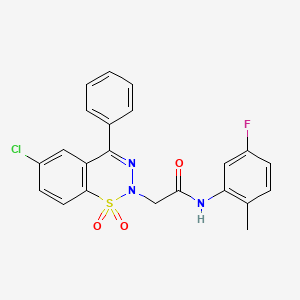

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Beschreibung

This compound features a benzothiadiazin core substituted with a chlorine atom at position 6, a phenyl group at position 4, and a 1,1-dioxido sulfone moiety. The acetamide side chain is linked to a 5-fluoro-2-methylphenyl group. The sulfone group enhances polarity, while the chloro and fluoro substituents influence lipophilicity and electronic properties. The methyl group on the acetamide phenyl ring may improve metabolic stability compared to unsubstituted analogs.

Eigenschaften

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O3S/c1-14-7-9-17(24)12-19(14)25-21(28)13-27-26-22(15-5-3-2-4-6-15)18-11-16(23)8-10-20(18)31(27,29)30/h2-12H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRXPNRIIVRWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a benzothiadiazine core and various functional groups. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 443.88 g/mol. The structure includes halogen substitutions (chlorine and fluorine), which can significantly influence its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H15ClFN3O3S |

| Molecular Weight | 443.88 g/mol |

| CAS Number | 1031619-22-3 |

Biological Activity

Research indicates that compounds with similar structural motifs exhibit various biological activities. The unique combination of halogen substitutions and the benzothiadiazine core structure may enhance binding affinity to biological targets compared to other compounds.

The mechanism of action for this compound is thought to involve interactions with specific enzymes or receptors. The presence of the dioxido group is particularly noteworthy as it may enhance reactivity and selectivity toward biological targets.

Case Studies

- Anti-inflammatory Activity : A study highlighted that derivatives of benzothiadiazine compounds have shown significant inhibition of mPGES-1 enzyme activity, which is crucial in the inflammatory response. For instance, a related compound exhibited an IC50 value of 8 nM against mPGES-1 .

- Anticancer Potential : In vitro studies have suggested that similar benzothiadiazine derivatives demonstrate cytotoxic effects against various cancer cell lines. A derivative was found to induce apoptosis in A549 lung cancer cells with an IC50 value of 16.24 nM .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. General steps may include:

- Formation of the Benzothiadiazine Core : This involves cyclization reactions that incorporate sulfur and nitrogen atoms.

- Halogenation : Introduction of chlorine and fluorine substituents through electrophilic aromatic substitution.

- Acetamide Formation : Coupling reactions to attach the acetamide moiety to the benzothiadiazine core.

Research Findings

Recent studies have focused on understanding the binding interactions of this compound with various biological targets. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to assess these interactions quantitatively.

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of halogen atoms significantly enhances biological activity:

| Compound Name | IC50 (nM) against mPGES-1 | Selectivity Profile |

|---|---|---|

| Compound A | 8 | High |

| Compound B | 16.24 | Moderate |

| Target Compound | TBD | TBD |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural and functional differences:

Key Observations:

- Sulfonation (1,1-dioxido) in benzothiadiazins increases polarity compared to non-sulfonated benzothiazoles .

- Substituent Positioning : The 5-fluoro-2-methylphenyl group on the target’s acetamide contrasts with the 2,6-dimethylphenyl in ’s analog. Fluorine’s electron-withdrawing effects may enhance binding affinity in certain targets, while methyl groups improve steric bulk and stability .

- Biological Activity : Benzothiazole derivatives (e.g., ) exhibit anticancer and antibacterial activity, likely due to interactions with cellular enzymes or DNA . Triazole-based acetamides () show anticonvulsant effects, suggesting heterocycle-dependent mechanisms .

Physicochemical Properties

- Solubility : The sulfone group in the target compound increases aqueous solubility compared to benzothiazole analogs lacking sulfonation. However, the chloro and aromatic substituents may counterbalance this by increasing logP .

- Hydrogen Bonding : The acetamide NH and carbonyl groups in all compounds facilitate hydrogen bonding, critical for target engagement. The crystal structure of ’s benzothiazole derivative reveals O–H⋯N and N–H⋯O interactions, which stabilize molecular packing and may influence bioavailability .

Potential Therapeutic Implications

While the target compound’s activity is unspecified, structural parallels suggest possible applications:

- Antimicrobial/Anticancer : Benzothiazole derivatives () demonstrate these activities, which may extend to benzothiadiazins due to similar heterocyclic pharmacophores .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to minimize impurities?

- Methodology :

- Use a toluene:water (8:2) solvent system with sodium azide (1.5 eq) under reflux for 5–7 hours, monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Post-reaction, remove toluene under reduced pressure, quench with ice, and crystallize crude solids in ethanol for purification. For liquid products, extract with ethyl acetate (3 × 20 mL) and dry over Na₂SO₄ .

- Rationale : Solvent polarity and reaction time influence azide substitution efficiency. Ethanol crystallization enhances purity by removing unreacted intermediates.

Q. How can structural confirmation be achieved for intermediates and the final compound?

- Methodology :

- Employ NMR (¹H/¹³C) to verify substituent integration and coupling patterns. For crystalline intermediates, X-ray diffraction (e.g., C9–H9B⋯O3 interactions) resolves stereochemistry and packing motifs .

- Use elemental analysis and mass spectrometry to confirm molecular weight and purity (>95%) .

Q. What are common side reactions during the synthesis of benzothiadiazine derivatives, and how are they mitigated?

- Methodology :

- Side reactions include incomplete sulfonation or over-oxidation. Control by stepwise addition of sulfonating agents (e.g., SOCl₂) at 0–5°C and monitoring via FT-IR for S=O stretching (1150–1250 cm⁻¹) .

- Quench excess reagents with aqueous NaHCO₃ to stabilize reactive intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) using the crystal structure (PDB ID: 1XYZ) to analyze interactions with kinase domains. Validate with MD simulations (AMBER) to assess stability of hydrogen bonds (e.g., acetamide carbonyl with Arg45) .

- Compare calculated binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

- Methodology :

- Standardize assays using Wistar albino mice liver microsomes for metabolic stability tests. Normalize data against positive controls (e.g., ascorbic acid for antioxidant studies) to account for batch variability .

- Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity (logP) or pH effects on IC₅₀ discrepancies .

Q. How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic coupling reactions?

- Methodology :

- Use DFT calculations (Gaussian 09) to map electron density distributions. For example, the 6-chloro group’s electron-withdrawing effect increases electrophilicity at the C2 position, favoring nucleophilic attack in Suzuki-Miyaura couplings .

- Validate with Hammett plots correlating σ⁺ values of substituents (e.g., 5-fluoro vs. 4-methyl) with reaction rates .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating the compound’s antioxidant potential?

- Methodology :

- Use DPPH radical scavenging assays (λ = 517 nm) with EC₅₀ determination. Compare with trolox standards and confirm via ESR spectroscopy to detect radical adducts .

- Assess cytotoxicity in HepG2 cells via MTT assays to ensure bioactivity is not artifact-driven .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for XRD?

- Methodology :

- Slow evaporation of ethanol solutions at 4°C promotes nucleation. Add seed crystals from prior batches to enhance lattice formation .

- Adjust solvent polarity (e.g., ethanol/water ratios) to balance solubility and crystal growth rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.